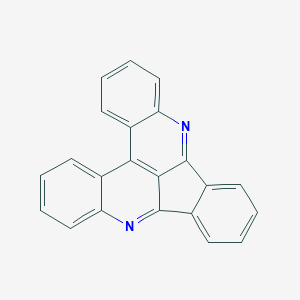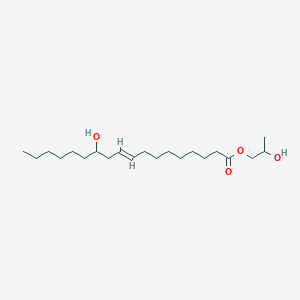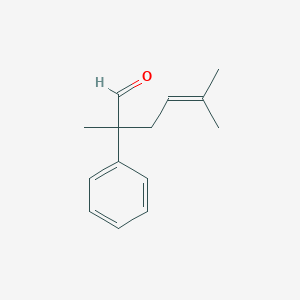
2,5-Dimethyl-2-phenylhex-4-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-2-phenylhex-4-enal, also known as DMPO, is a stable free radical scavenger that has gained significant attention in scientific research due to its unique properties. DMPO is a versatile compound that can be synthesized through various methods and has been utilized in a wide range of applications, including biochemical and physiological studies, as well as in the field of drug discovery.
Mecanismo De Acción
2,5-Dimethyl-2-phenylhex-4-enal acts as a free radical scavenger by trapping free radicals and forming stable adducts. 2,5-Dimethyl-2-phenylhex-4-enal has a high affinity for trapping hydroxyl radicals, superoxide radicals, and peroxyl radicals. The adducts formed by 2,5-Dimethyl-2-phenylhex-4-enal can be detected and quantified through various methods, including electron spin resonance spectroscopy.
Efectos Bioquímicos Y Fisiológicos
2,5-Dimethyl-2-phenylhex-4-enal has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress and inflammation in various systems, including neuronal cells, liver cells, and cardiovascular cells. 2,5-Dimethyl-2-phenylhex-4-enal has also been shown to protect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethyl-2-phenylhex-4-enal has several advantages for lab experiments, including its stability and ease of detection. 2,5-Dimethyl-2-phenylhex-4-enal is also a relatively inexpensive compound and can be synthesized with high yields and purity. However, 2,5-Dimethyl-2-phenylhex-4-enal has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2,5-Dimethyl-2-phenylhex-4-enal. One area of interest is the development of new methods for the synthesis of 2,5-Dimethyl-2-phenylhex-4-enal with improved yields and purity. Another area of interest is the study of the effects of 2,5-Dimethyl-2-phenylhex-4-enal on various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of new methods for the detection and quantification of 2,5-Dimethyl-2-phenylhex-4-enal adducts could lead to new insights into the role of free radicals and oxidative stress in various diseases.
Métodos De Síntesis
2,5-Dimethyl-2-phenylhex-4-enal can be synthesized through various methods, including the reaction of 2,5-dimethyl-2-hexene with phenylacetylene in the presence of a palladium catalyst, or by the reaction of 2,5-dimethyl-2-hexene with phenylacetylene in the presence of a copper catalyst. Another method involves the reaction of 2,5-dimethyl-2-hexene with phenylacetylene in the presence of a nickel catalyst. These methods have been utilized in the synthesis of 2,5-Dimethyl-2-phenylhex-4-enal with high yields and purity.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-2-phenylhex-4-enal has been extensively utilized in scientific research due to its unique properties. It has been utilized as a spin trap for the detection of free radicals in various systems, including biological systems. 2,5-Dimethyl-2-phenylhex-4-enal has also been utilized in the study of oxidative stress and its role in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 2,5-Dimethyl-2-phenylhex-4-enal has also been utilized in the study of the mechanism of action of various drugs and their effects on free radicals and oxidative stress.
Propiedades
Número CAS |
1015-18-5 |
|---|---|
Nombre del producto |
2,5-Dimethyl-2-phenylhex-4-enal |
Fórmula molecular |
C14H18O |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
2,5-dimethyl-2-phenylhex-4-enal |
InChI |
InChI=1S/C14H18O/c1-12(2)9-10-14(3,11-15)13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3 |
Clave InChI |
FFQYYVDIFVWGPB-UHFFFAOYSA-N |
SMILES |
CC(=CCC(C)(C=O)C1=CC=CC=C1)C |
SMILES canónico |
CC(=CCC(C)(C=O)C1=CC=CC=C1)C |
Sinónimos |
2,5-Dimethyl-2-phenyl-4-hexal |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



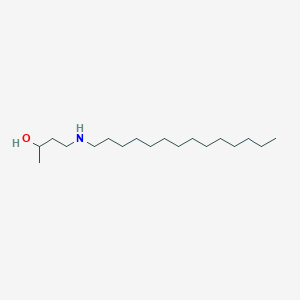
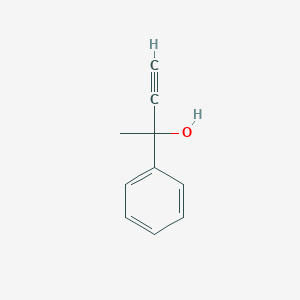
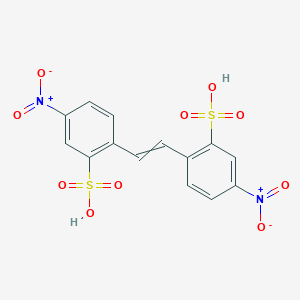
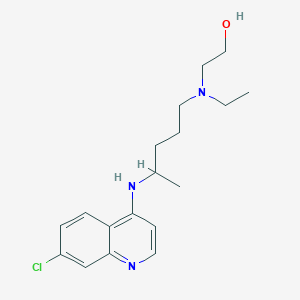
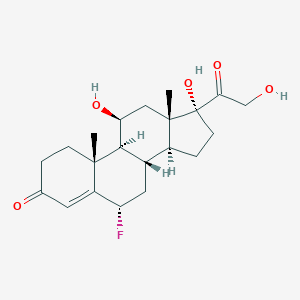
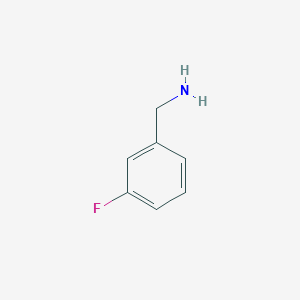
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)
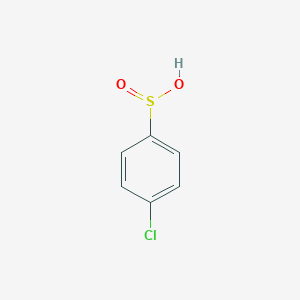
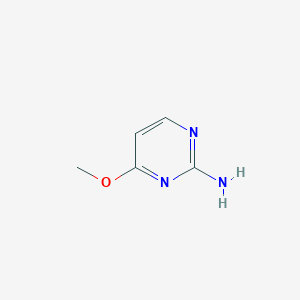
![1-Oxa-4-thiaspiro[4.4]nonane](/img/structure/B89510.png)

